1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea
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Overview
Description
1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety linked to a urea derivative
Preparation Methods
The synthesis of 1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea typically involves multiple steps, starting with the preparation of the benzylpyrrolidine intermediate. The synthetic route may include:
Formation of Benzylpyrrolidine: This step involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions.
Urea Formation: The benzylpyrrolidine intermediate is then reacted with tert-butyl isocyanate and ethylamine to form the final urea derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea involves its interaction with specific molecular targets. The benzylpyrrolidine moiety may interact with receptors or enzymes, modulating their activity. The urea derivative can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea can be compared with similar compounds such as:
1-Benzylpyrrolidin-3-yl-methanol: This compound shares the benzylpyrrolidine moiety but differs in its functional groups.
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)(methyl)carbamate: This compound has a similar structure but includes a carbamate group instead of a urea derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1-benzylpyrrolidin-3-yl)methyl]-3-tert-butyl-1-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-5-22(18(23)20-19(2,3)4)15-17-11-12-21(14-17)13-16-9-7-6-8-10-16/h6-10,17H,5,11-15H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOFFQOVFZRLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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